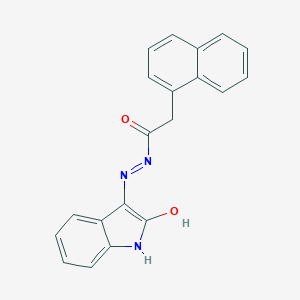![molecular formula C17H16BrN3O4 B391429 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B391429.png)
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the core cyclohexadienone structure. The bromination of the cyclohexadienone is followed by the introduction of the morpholine and aniline groups through nucleophilic substitution reactions. The nitro group is then added via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Latanoprost Related Compound E: A prostaglandin analog with different functional groups but similar complexity.
Uniqueness
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and morpholine groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H16BrN3O4 |
|---|---|
Peso molecular |
406.2g/mol |
Nombre IUPAC |
2-bromo-6-[(4-morpholin-4-ylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C17H16BrN3O4/c18-16-10-15(21(23)24)9-12(17(16)22)11-19-13-1-3-14(4-2-13)20-5-7-25-8-6-20/h1-4,9-11,22H,5-8H2 |
Clave InChI |
CBEHOFVPOBZZMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(9-anthrylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B391347.png)
![3-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B391348.png)

![3-chloro-N-[[4-[(3-chlorobenzoyl)hydrazinylidene]cyclohexylidene]amino]benzamide](/img/structure/B391351.png)


![2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide](/img/structure/B391357.png)
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391369.png)
![4-Chlorobenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391370.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
![3-({4-Nitrobenzylidene}amino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B391373.png)
